molecular formula C14H18N4O2S2 B5782370 N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide

N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide

Cat. No.: B5782370
M. Wt: 338.5 g/mol
InChI Key: ACPLYYZOWAHHPH-UHFFFAOYSA-N
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Description

N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide is a nitrogen-containing heterocyclic compound. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide involves its interaction with molecular targets, such as enzymes. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide stands out due to its specific molecular structure, which allows for unique interactions with enzymes and other molecular targets

Properties

IUPAC Name

N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-8(2)12(20)18-14(22)17-11-6-4-10(5-7-11)16-13(21)15-9(3)19/h4-8H,1-3H3,(H2,15,16,19,21)(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPLYYZOWAHHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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